1H-Benzimidazole,1-acetyl-5-methyl-(9CI)
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Overview
Description
1H-Benzimidazole,1-acetyl-5-methyl-(9CI) is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The specific compound, 1H-Benzimidazole,1-acetyl-5-methyl-(9CI), is characterized by the presence of an acetyl group at the first position and a methyl group at the fifth position of the benzimidazole ring.
Preparation Methods
The synthesis of 1H-Benzimidazole,1-acetyl-5-methyl-(9CI) typically involves the condensation of o-phenylenediamine with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the benzimidazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Benzimidazole,1-acetyl-5-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole,1-acetyl-5-methyl-(9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole,1-acetyl-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division and other cellular processes . This inhibition can lead to the disruption of cellular functions and ultimately cell death, making these compounds effective against rapidly dividing cells, such as cancer cells and microorganisms.
Comparison with Similar Compounds
1H-Benzimidazole,1-acetyl-5-methyl-(9CI) can be compared with other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic agent.
Mebendazole: Another anthelmintic agent with a similar mechanism of action.
Thiabendazole: Used to treat parasitic infections.
The uniqueness of 1H-Benzimidazole,1-acetyl-5-methyl-(9CI) lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(5-methylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-10-9(5-7)11-6-12(10)8(2)13/h3-6H,1-2H3 |
InChI Key |
VOPRIKIKYHNQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=N2)C(=O)C |
Origin of Product |
United States |
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